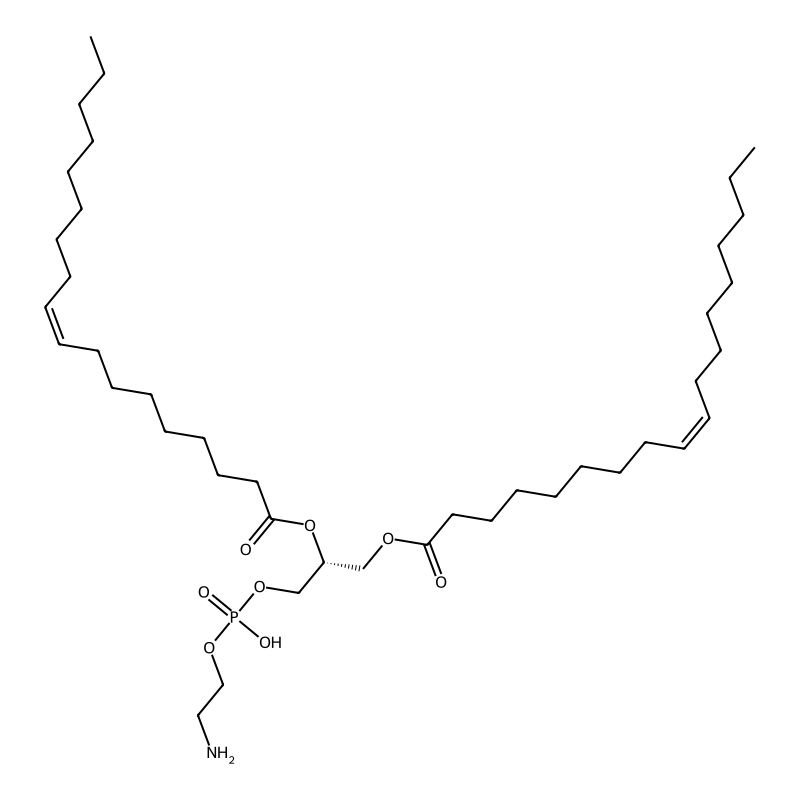

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

DOPE as a Component of Liposomes

One of the primary applications of DOPE lies in its ability to form liposomes. Liposomes are microscopic spheres composed of phospholipid bilayers that mimic the structure of cell membranes. By incorporating DOPE with other phospholipids, researchers can create liposomes with specific functionalities for various purposes [].

For instance, DOPE can be combined with cationic (positively charged) phospholipids to create liposomes for gene delivery. The positive charge on the cationic phospholipids facilitates the attachment of DNA molecules to the liposome surface. DOPE, with its neutral charge and fusogenic properties (ability to fuse with membranes), promotes the fusion of the liposome with the cell membrane, enabling the delivery of DNA into the cell [, ].

DOPE in Membrane Studies

DOPE's resemblance to naturally occurring phospholipids in cell membranes makes it a suitable model for studying membrane structure and function. Researchers can incorporate DOPE into artificial membranes to investigate various aspects of membrane dynamics, such as protein-lipid interactions and the influence of different factors on membrane fluidity [].

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is a neutral phospholipid that plays a crucial role in various biological and chemical processes. It is characterized by its molecular formula and a molecular weight of 744.05 g/mol. This compound is primarily utilized for its ability to form liposomes, which are spherical vesicles composed of phospholipid bilayers that mimic the structure of biological membranes. The compound's structure includes two oleoyl fatty acids at the sn-1 and sn-2 positions, making it an important component in membrane biology and biochemistry .

DOPE's primary mechanism of action in research lies in its ability to form liposomes. These spherical structures mimic natural cell membranes and can be used for various purposes:

- Drug delivery: Liposomes made with DOPE can encapsulate drugs and deliver them to specific cells or tissues [].

- Gene therapy: DOPE-based liposomes can be used to transport genetic material (DNA or RNA) into cells for therapeutic purposes.

- Membrane biophysics studies: DOPE liposomes serve as model systems to study membrane structure, dynamics, and interactions with other molecules.

The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine typically involves the reaction between cytidine diphosphate ethanolamine and diacylglycerol, leading to the formation of phosphatidylethanolamine. This process is significant in cellular membrane formation and dynamics. The compound exhibits sensitivity to pH changes; at acidic pH, it forms inverted hexagonal micelles, while at alkaline pH, it transitions to spherical micelles .

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine has been shown to facilitate various biological activities, particularly in gene delivery systems. Its neutral charge and fusogenic properties enable it to promote the fusion of liposomes with cell membranes, thereby enhancing the uptake of genetic material into cells. Additionally, it serves as a model for studying membrane dynamics due to its structural similarity to naturally occurring phospholipids found in cell membranes .

The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine can be achieved through several methods:

- Chemical Synthesis: This involves the direct reaction of oleoyl chloride with ethanolamine in the presence of a suitable solvent.

- Enzymatic Synthesis: Utilizing specific enzymes such as phospholipases can facilitate the incorporation of fatty acids into glycerol backbones.

- Lipid Extraction: Isolation from natural sources where phosphatidylethanolamine is abundant can also be employed.

These methods allow for the production of high-purity 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine suitable for research and application purposes .

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine has diverse applications across various fields:

- Gene Delivery: It is widely used in liposome formulations for non-viral gene delivery systems due to its ability to enhance cellular uptake.

- Vaccine Development: The compound can be utilized in vaccine formulations to improve immune response by facilitating antigen presentation.

- Membrane Studies: Researchers use it as a model compound to study lipid bilayer properties and membrane dynamics .

Research indicates that 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine interacts effectively with cationic lipids to form stable liposome structures. These interactions are critical for applications in drug delivery systems where enhanced cellular uptake is desired. Studies have shown that combining this phospholipid with cationic lipids significantly increases the efficiency of DNA transfection .

Several compounds share structural similarities with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Fatty Acid Composition | Charge | Unique Features |

|---|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | Palmitic acid (C16) | Neutral | Higher melting point; used in solid lipid formulations |

| 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | Stearic acid (C18) | Neutral | More rigid structure; enhances membrane stability |

| 1,2-Dioleyl-sn-glycero-3-phosphocholine | Oleic acid (C18) | Cationic | Positively charged; used in gene delivery applications |

| 1,2-Dioctadecanoyl-sn-glycero-3-phosphoethanolamine | Oleic acid (C18) | Neutral | High fluidity; suitable for studying membrane dynamics |

The unique aspect of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine lies in its dual oleoyl chains which provide optimal fluidity and fusogenic properties, making it particularly effective for applications involving membrane fusion and gene delivery .

Systematic IUPAC Nomenclature

The systematic IUPAC name for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is (9Z)-9-Octadecenoic acid (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester [1] [2] [3]. This comprehensive nomenclature precisely describes the molecular structure by specifying the oleic acid components, their geometric configuration, and the stereochemical arrangement of the glycerol backbone.

The systematic name can be deconstructed as follows: the compound consists of two (9Z)-octadecenoic acid (oleic acid) moieties esterified to positions 1 and 2 of the glycerol backbone, with the phosphoethanolamine group attached at position 3. The (1R) designation indicates the absolute stereochemical configuration at the glycerol C-2 carbon according to the stereospecific numbering system [1] [4].

An alternative systematic representation used in chemical databases is 1,2-di-[(9Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine [4], which emphasizes the diacyl nature of the phospholipid with specific reference to the Z-configuration of the double bonds in both oleic acid chains.

Common Synonyms and Abbreviations

The compound is widely recognized by several common names and abbreviations in scientific literature and commercial applications. The most frequently used abbreviation is DOPE (Dioleoylphosphatidylethanolamine) [1] [5] [2] [6] [7], which has become the standard shorthand notation in biochemical and biophysical research.

The lipid notation PE(18:1(9Z)/18:1(9Z)) is extensively used in lipidomics and membrane biology [1] [2] [4]. This notation system indicates that the compound is a phosphatidylethanolamine (PE) with two 18-carbon fatty acid chains, each containing one double bond in the Z-configuration at the 9th carbon position.

Additional commonly encountered synonyms include:

- 1,2-Dioleoylphosphatidylethanolamine [1] [2] [6]

- 3-sn-Phosphatidylethanolamine, 1,2-dideoyl [2] [3]

- L-β,γ-Dioleoyl-α-cephalin [2] [3]

- Dioleoyl phosphatidylethanolamine [2] [3] [8]

- 18:1 (Δ9-Cis) PE [7]

The term "cephalin" in the synonym L-β,γ-Dioleoyl-α-cephalin is a historical designation for phosphatidylethanolamine-containing phospholipids [2] [3].

Registry Identifiers

The compound is registered in multiple chemical databases with specific identification numbers that facilitate unambiguous identification and cross-referencing across different information systems.

| Registry/Database | Identifier |

|---|---|

| CAS Registry Number | 4004-05-1 [1] [5] [2] [6] |

| PubChem CID | 9546757 [1] [4] |

| PubChem Substance ID | 354333200 [9] [10] |

| Reaxys Registry Number | 1718431 [9] [10] |

| MDL Number | MFCD00057986 [9] [10] |

| ChEBI ID | CHEBI:74986 [1] |

The CAS Registry Number 4004-05-1 serves as the primary chemical identifier and is consistently cited across commercial suppliers and research publications [1] [5] [2] [6] [11] [12] [13] [9]. The PubChem CID 9546757 provides access to comprehensive structural and property information in the PubChem database [1] [4], while the ChEBI identifier facilitates integration with biological and biochemical databases [1].

Stereochemical Configuration of sn-1 and sn-2 Positions

The stereochemical configuration of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is precisely defined by the stereospecific numbering (sn) system, which is essential for distinguishing this compound from its stereoisomers [14].

The sn-nomenclature (stereospecifically numbered) is used to differentiate numbering that conveys steric information from conventional numbering [14]. According to IUPAC-IUB nomenclature guidelines, the carbon atom that appears on top in the Fischer projection showing a vertical carbon chain with the hydroxyl group at carbon-2 to the left is designated as C-1 [14].

At both the sn-1 and sn-2 positions, the compound contains (9Z)-octadecenoyl groups, which are oleic acid residues esterified to the glycerol backbone [1] [4] [3]. The Z-configuration (cis) at the 9th carbon of each oleic acid chain is critical for the compound's biological properties and membrane behavior [15] [16] [17].

The glycerol backbone exhibits R-configuration at the C-2 position according to the stereospecific numbering system [1] [4] [3]. This stereochemical arrangement is indicated in the systematic IUPAC name by the (1R) designation, which specifies the absolute configuration of the glycerol moiety [1] [3].

| Position | Configuration | Description |

|---|---|---|

| sn-1 | (9Z)-octadecenoyl | Oleic acid ester at stereospecifically numbered position 1 |

| sn-2 | (9Z)-octadecenoyl | Oleic acid ester at stereospecifically numbered position 2 |

| Glycerol backbone | R configuration at C-2 | R stereochemistry according to stereospecific numbering |

| Double bonds | Z (cis) configuration at C-9 | Cis double bond geometry in both oleic acid chains |

The molecular formula C₄₁H₇₈NO₈P and molecular weight of 744.05 g/mol reflect the complete structural composition including the stereochemical elements [1] [5] [2] [9] [18] [10]. The compound exists as a white to light yellow powder at room temperature with a melting point of 200°C and exhibits a specific rotation of +5.0 to +7.0° (C=2, CHCl₃), confirming its optically active nature due to the chiral centers [9] [10] [19].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

1,2-dioleoyl-sn-glycerophosphoethanolamine

Use Classification

Dates

2: Zhou X, Cao C, Li N, Yuan S. SYL3C aptamer-anchored microemulsion co-loading β-elemene and PTX enhances the treatment of colorectal cancer. Drug Deliv. 2019 Dec;26(1):886-897. doi: 10.1080/10717544.2019.1660733. PubMed PMID: 31524012.

3: Hamal P, Nguyenhuu H, Subasinghege Don V, Kumal RR, Kumar R, McCarley RL, Haber LH. Molecular Adsorption and Transport at Liposome Surfaces Studied by Molecular Dynamics Simulations and Second Harmonic Generation Spectroscopy. J Phys Chem B. 2019 Sep 12;123(36):7722-7730. doi: 10.1021/acs.jpcb.9b05954. Epub 2019 Aug 29. PubMed PMID: 31407578.

4: Kessenich BL, Pokhrel N, Nakouzi E, Newcomb CJ, Flury M, Maibaum L, De Yoreo JJ. Connecting wettability, topography, and chemistry in a simple lipid-montmorillonite system. J Colloid Interface Sci. 2019 Nov 1;555:498-508. doi: 10.1016/j.jcis.2019.07.075. Epub 2019 Jul 26. PubMed PMID: 31401482.

5: Hussein WM, Cheong YS, Liu C, Liu G, Begum AA, Attallah MA, Moyle PM, Torchilin VP, Smith R, Toth I. Peptide-based targeted polymeric nanoparticles for siRNA delivery. Nanotechnology. 2019 Jul 11;30(41):415604. doi: 10.1088/1361-6528/ab313d. [Epub ahead of print] PubMed PMID: 31295734.

6: Ibaraki H, Kanazawa T, Kurano T, Oogi C, Takashima Y, Seta Y. Anti-RelA siRNA-Encapsulated Flexible Liposome with Tight Junction-Opening Peptide as a Non-invasive Topical Therapeutic for Atopic Dermatitis. Biol Pharm Bull. 2019;42(7):1216-1225. doi: 10.1248/bpb.b19-00259. PubMed PMID: 31257297.

7: Goshi M, Pytel N, Elbayoumi T. Partially Polymerized Phospholipid Vesicles for Efficient Delivery of Macromolecules. Methods Mol Biol. 2019;2000:267-277. doi: 10.1007/978-1-4939-9516-5_18. PubMed PMID: 31148021.

8: Begum AA, Toth I, Moyle PM. Gastrin-releasing peptide receptor-targeted hybrid peptide/phospholipid pDNA/siRNA delivery systems. Nanomedicine (Lond). 2019 May;14(9):1153-1171. doi: 10.2217/nnm-2018-0380. Epub 2019 May 3. PubMed PMID: 31050581.

9: Mozaffari S, Bousoik E, Amirrad F, Lamboy R, Coyle M, Hall R, Alasmari A, Mahdipoor P, Parang K, Montazeri Aliabadi H. Amphiphilic Peptides for Efficient siRNA Delivery. Polymers (Basel). 2019 Apr 17;11(4). pii: E703. doi: 10.3390/polym11040703. PubMed PMID: 30999603; PubMed Central PMCID: PMC6523661.

10: Maqbool F, Moyle PM, Thurecht KJ, Falconer JR. Dispersibility of phospholipids and their optimization for the efficient production of liposomes using supercritical fluid technology. Int J Pharm. 2019 May 30;563:174-183. doi: 10.1016/j.ijpharm.2019.03.053. Epub 2019 Mar 30. PubMed PMID: 30940503.

11: Möuts A, Yamamoto T, Nyholm TKM, Murata M, Slotte JP. Nonlamellar-Phase-Promoting Colipids Enhance Segregation of Palmitoyl Ceramide in Fluid Bilayers. Biophys J. 2019 Apr 23;116(8):1507-1515. doi: 10.1016/j.bpj.2019.03.004. Epub 2019 Mar 19. PubMed PMID: 30940348; PubMed Central PMCID: PMC6486477.

12: Divya KP, Karthikeyan R, Sinduja B, Anancia Grace A, John SA, Hahn JH, Dharuman V. Carbon dots stabilized silver-lipid nano hybrids for sensitive label free DNA detection. Biosens Bioelectron. 2019 May 15;133:48-54. doi: 10.1016/j.bios.2019.03.027. Epub 2019 Mar 15. PubMed PMID: 30909012.

13: Rhys NH, Duffy IB, Sowden CL, Lorenz CD, McLain SE. On the hydration of DOPE in solution. J Chem Phys. 2019 Mar 21;150(11):115104. doi: 10.1063/1.5085736. PubMed PMID: 30902020.

14: Michel T, Link A, Abraham MK, Schlensak C, Peter K, Wendel HP, Wang X, Krajewski S. Generation of Cationic Nanoliposomes for the Efficient Delivery of In Vitro Transcribed Messenger RNA. J Vis Exp. 2019 Feb 1;(144). doi: 10.3791/58444. PubMed PMID: 30774119.

15: Moyá ML, López-López M, Lebrón JA, Ostos FJ, Pérez D, Camacho V, Beck I, Merino-Bohórquez V, Camean M, Madinabeitia N, López-Cornejo P. Preparation and Characterization of New Liposomes. Bactericidal Activity of Cefepime Encapsulated into Cationic Liposomes. Pharmaceutics. 2019 Feb 6;11(2). pii: E69. doi: 10.3390/pharmaceutics11020069. PubMed PMID: 30736367; PubMed Central PMCID: PMC6410124.

16: Song X, Yan G, Quan S, Jin E, Quan J, Jin G. MRI-visible liposome-polyethylenimine complexes for DNA delivery: preparation and evaluation. Biosci Biotechnol Biochem. 2019 Apr;83(4):622-632. doi: 10.1080/09168451.2018.1562875. Epub 2018 Dec 25. PubMed PMID: 30585119.

17: Taheri-Araghi S, Chen DW, Kohandel M, Sivaloganathan S, Foldvari M. Tuning optimum transfection of gemini surfactant-phospholipid-DNA nanoparticles by validated theoretical modeling. Nanoscale. 2019 Jan 17;11(3):1037-1046. doi: 10.1039/c8nr06442c. PubMed PMID: 30569915.

18: Li Y, Li AC, Xu Q. Intracellular Delivery of His-Tagged Genome-Editing Proteins Enabled by Nitrilotriacetic Acid-Containing Lipidoid Nanoparticles. Adv Healthc Mater. 2019 Mar;8(6):e1800996. doi: 10.1002/adhm.201800996. Epub 2018 Nov 22. PubMed PMID: 30565897; PubMed Central PMCID: PMC6474682.

19: Mohammadi A, Mansoori B, Savadi P, Khaze V, Minouei M, McMillan NAJ, Hallaj-Nezhadi S, Baradaran B. Targeting of high mobility group A2 by small interfering RNA-loaded nanoliposome-induced apoptosis and migration inhibition in gastrointestinal cancer cells. J Cell Biochem. 2019 Jun;120(6):9203-9212. doi: 10.1002/jcb.28196. Epub 2018 Dec 2. PubMed PMID: 30507008.

20: Minnelli C, Moretti P, Fulgenzi G, Mariani P, Laudadio E, Armeni T, Galeazzi R, Mobbili G. A Poloxamer-407 modified liposome encapsulating epigallocatechin-3-gallate in the presence of magnesium: Characterization and protective effect against oxidative damage. Int J Pharm. 2018 Dec 1;552(1-2):225-234. doi: 10.1016/j.ijpharm.2018.10.004. Epub 2018 Oct 3. PubMed PMID: 30291957.